molecular formula C15H20N6O3 B12489080 Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B12489080
M. Wt: 332.36 g/mol
InChI Key: CRKFZZZVAQQVLF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo[4,3-c][1,2,4]triazine core, makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[4,3-c][1,2,4]triazine-8-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C15H20N6O3/c1-2-24-15(23)11-13-20-19-10(12(16)21(13)8-17-11)14(22)18-9-6-4-3-5-7-9/h8-9H,2-7,16H2,1H3,(H,18,22)

InChI Key

CRKFZZZVAQQVLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)NC3CCCCC3

Origin of Product

United States

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